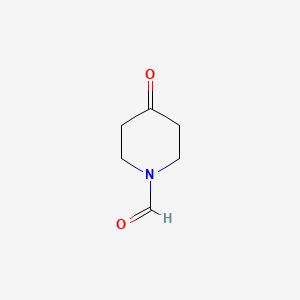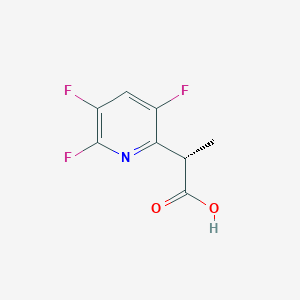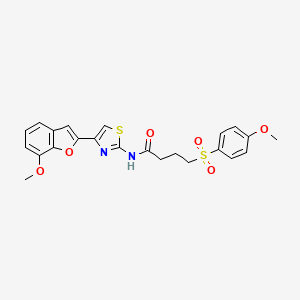
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide targets the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in gene transcription and regulation. By inhibiting BET proteins, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide can modulate the expression of specific genes and alter cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. In inflammation research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In neurological disorder research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to improve cognitive function and reduce neuroinflammation by modulating specific signaling pathways.
実験室実験の利点と制限
One of the advantages of using 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide in lab experiments is its high potency and specificity for BET proteins, which allows for precise modulation of gene expression and cellular processes. Another advantage is its low toxicity and favorable pharmacokinetics, which make it a promising candidate for drug development. However, one of the limitations of using 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide in lab experiments is its relatively high cost and limited availability, which may limit its widespread use in research.
将来の方向性
There are several future directions for the study of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide, including the development of more potent and selective inhibitors, the exploration of its therapeutic potential in other diseases and conditions, and the investigation of its combination with other drugs for synergistic effects. Additionally, further research is needed to elucidate the specific mechanisms of action of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide and to identify potential biomarkers for patient selection and treatment monitoring.
合成法
The synthesis of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide involves several steps, including the reaction of 2-bromoaniline with 2-bromoacetophenone, followed by the reaction with 1-cyclopropanecarbonyl-1H-indole-6-carboxylic acid to form the final product. The synthesis process has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to reduce inflammation by modulating the activity of immune cells. In neurological disorder research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
3-(2-bromophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-18-4-2-1-3-14(18)8-10-20(25)23-17-9-7-15-11-12-24(19(15)13-17)21(26)16-5-6-16/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWGADFNAUTXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2455251.png)
![2-ethoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2455252.png)


![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2455256.png)

![2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2455260.png)

![N-[1-Phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2455262.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2455265.png)
![(1R,5S)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2455266.png)
![ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2455271.png)